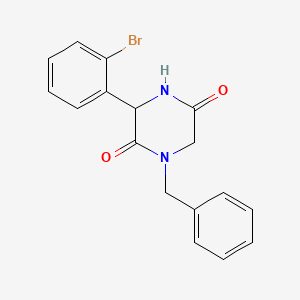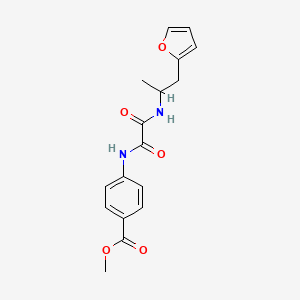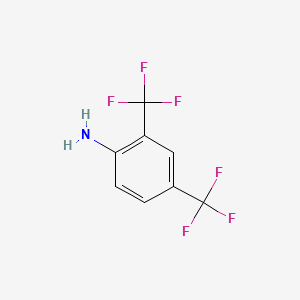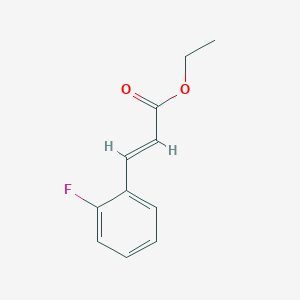![molecular formula C12H19ClN2O3S B2570266 {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride CAS No. 1049721-78-9](/img/structure/B2570266.png)
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1049721-78-9 . It has a molecular weight of 306.81 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “{2-[(4-morpholinylsulfonyl)methyl]phenyl}methanamine hydrochloride” and its InChI Code is 1S/C12H18N2O3S.ClH/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14;/h1-4H,5-10,13H2;1H . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 306.81 . Unfortunately, other specific physical and chemical properties like solubility, density, and boiling point are not available in my current sources.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist:
- A study by Harrison et al. (2001) described a compound with similar structural features to "{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride", which acts as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound showed efficacy in pre-clinical tests relevant to emesis and depression.
Chiral Discrimination Studies:
- Bereznitski et al. (2002) conducted a study on the separation of enantiomers of a related compound using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. They found that the retention and enantioselectivity of the enantiomers were influenced by hydrogen bonding and other interactions, including inclusion in the amylose carbamate chains (Bereznitski et al., 2002).
Synthesis and Characterization:
- Studies by Tan Bin (2011) and Hu Ai-xi (2005) focused on the synthesis and characterization of compounds structurally similar to "{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride". These studies detailed the methods and conditions for synthesizing these compounds and confirmed their structures using various spectroscopic techniques.
Antidepressant Activity:
- A study by Tao Yuan (2012) synthesized a compound akin to "{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride" and tested its antidepressant activities. The compound showed potential antidepressant effects in a mouse forced swimming test.
Hydrogen Sulfide–Releasing Molecule:
- Li et al. (2008) characterized a water-soluble, slow-releasing hydrogen sulfide compound, which had structural similarities to the compound . This study highlighted its vasodilator and antihypertensive activity, proving useful in studying the biological effects of hydrogen sulfide (Li et al., 2008).
Sulfinamides as Protecting Groups:
- Fritz et al. (2011) described the use of sulfinamides as amine protecting groups in the conversion of amino alcohols into morpholines, relevant to the chemical structure . This methodology facilitated the synthesis of morpholine hydrochloride salts, demonstrating the efficiency of this approach in synthetic chemistry (Fritz et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Propriétés
IUPAC Name |
[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14;/h1-4H,5-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWKCDYXBKNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85273663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2570184.png)
![3-chloro-N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2570185.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2570186.png)
![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)


![2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2570197.png)





![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)